Cas no 1603136-56-6 (Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester)

Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester is a heterocyclic compound featuring a fused thienopyridine core with a chloro substituent at the 3-position and an ethyl ester functional group at the 2-carboxylic acid position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The chloro and ester groups enhance reactivity, facilitating further derivatization. Its well-defined molecular framework ensures consistent performance in coupling reactions and other transformations, making it valuable for constructing complex heterocyclic systems. The compound is typically characterized by high purity and stability under standard handling conditions.
Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester structure
1603136-56-6 structure
Product Name:Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester
CAS No:1603136-56-6
MF:C10H8ClNO2S
MW:241.694020271301
MDL:MFCD28666146
CID:4781894
Update Time:2025-10-29

Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester
    • Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate
    • MDL: MFCD28666146
    • Inchi: 1S/C10H8ClNO2S/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2H2,1H3
    • InChI Key: RVBQJGCHQMQDTD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OCC)SC2C=NC=CC=21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 252
  • XLogP3: 3.1
  • Topological Polar Surface Area: 67.4

Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester Pricemore >>

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Additional information on Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester

Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester (CAS No. 1603136-56-6): A Comprehensive Overview

Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester, identified by its CAS number 1603136-56-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridine class, a structurally diverse group known for its broad spectrum of biological activities. The presence of a chloro substituent and an ethyl ester moiety in its molecular structure imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.

The< strong>thieno[2,3-c]pyridine core is a fused bicyclic system consisting of a thiophene ring and a pyridine ring. This structural motif is particularly intriguing due to its ability to interact with various biological targets, including enzymes and receptors. The< strong>3-chloro substitution at the third position of the thienopyridine ring enhances its reactivity and binding affinity, making it an attractive candidate for further functionalization. Additionally, the< strong>ethyl ester group at the second position introduces a polar functional handle that can be modified or hydrolyzed to alter the pharmacokinetic properties of the compound.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Thienopyridines, in particular, have been extensively studied for their role in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The< strong>CAS No. 1603136-56-6 compound has emerged as a promising intermediate in the synthesis of more complex molecules designed to modulate specific biological pathways.

One of the most compelling aspects of< strong>Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester is its versatility in drug design. The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores. Meanwhile, the ethyl ester can be hydrolyzed to form a carboxylic acid or converted into other functional groups such as amides or acyl chlorides. This flexibility makes it an ideal building block for medicinal chemists seeking to develop novel therapeutics.

The< strong>thieno[2,3-c]pyridine scaffold has been incorporated into several drug candidates that have advanced into clinical trials. These studies have highlighted its potential in inhibiting key enzymes involved in disease progression. For instance, derivatives of this class have shown promise in targeting tyrosine kinases, which are overexpressed in many cancers. The< strong>3-chloro substituent plays a crucial role in enhancing the binding affinity of these derivatives to their target proteins.

The< strong>ethyl ester functionality has also been exploited to improve the solubility and bioavailability of thienopyridine-based drugs. By modifying this group, researchers can fine-tune the pharmacokinetic profile of their compounds, ensuring better absorption and distribution within the body. This has been particularly important in developing oral formulations that require efficient delivery to therapeutic sites.

In addition to its applications in oncology,< strong>Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester and its derivatives have shown potential in treating inflammatory diseases. Studies have demonstrated that certain thienopyridines can modulate inflammatory pathways by inhibiting key cytokines and enzymes. The< strong>CAS No. 1603136-56-6 compound itself has been used as a starting material for synthesizing novel anti-inflammatory agents that exhibit significant therapeutic efficacy.

The synthesis of< strong>Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the thienopyridine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the chloro and ester groups through nucleophilic aromatic substitution and esterification reactions, respectively.

The synthetic route must be carefully optimized to ensure high yields and purity levels required for pharmaceutical applications. Advanced techniques such as chromatography and spectroscopic methods are employed to monitor reaction progress and isolate the desired product. These methods are essential for maintaining consistency across batches and ensuring that the final product meets stringent quality standards.

The< strong>CAS No. 1603136-56-6 compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to environmental factors such as moisture and light. Proper storage protocols must be followed to preserve its integrity until it is used in further synthetic or biological studies.

In conclusion,< strong>Thieno[2,3-c]pyridine-2-carboxylic acid, 3-chloro-, ethyl ester, with its CAS number 1603136-56-6, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutics targeting various diseases. The ongoing research into this compound underscores its importance as a building block for future drugs and highlights the continued innovation in medicinal chemistry.

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